REACTION_SMILES
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[CH2:1]([c:5]1[cH:6][cH:7][cH:9][cH:10][cH:11]1)[N:8]([C:2](=[O:3])[O-:4])[CH2:12][CH2:13][c:14]1[o:15][c:16]([CH:19]([CH3:20])[CH3:21])[cH:17][n:18]1.[CH3:22][OH:23]>>[NH2:8][CH2:12][CH2:13][c:14]1[o:15][c:16]([CH:19]([CH3:20])[CH3:21])[cH:17][n:18]1
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Name
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CC(C)c1cnc(CCN(Cc2ccccc2)C(=O)[O-])o1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)c1cnc(CCN(Cc2ccccc2)C(=O)[O-])o1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Type
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product
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Smiles
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CC(C)c1cnc(CCN)o1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |